1-hydroxy-6-methoxyquinolin-1-ium
Description
1-Hydroxy-6-methoxyquinolin-1-ium is a quaternary ammonium compound characterized by a quinoline backbone substituted with a hydroxyl (-OH) group at position 1 and a methoxy (-OCH₃) group at position 6. The positive charge on the nitrogen atom in the quinolinium ring enhances its solubility in polar solvents and facilitates interactions with anions or metal ions.
Properties
Molecular Formula |
C10H10NO2+ |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
1-hydroxy-6-methoxyquinolin-1-ium |
InChI |
InChI=1S/C10H10NO2/c1-13-9-4-5-10-8(7-9)3-2-6-11(10)12/h2-7,12H,1H3/q+1 |
InChI Key |
GNLFGKRRSYZLGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-6-methoxyquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of 6-methoxyquinoline with an oxidizing agent to introduce the hydroxy group at the first position. This reaction typically requires specific conditions such as the presence of a strong acid or base to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, the synthesis of 1-hydroxy-6-methoxyquinolin-1-ium may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methoxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-6-methoxyquinolin-1-ium has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-6-methoxyquinolin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the inhibition of enzymes or interaction with cellular receptors, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- 1-Hydroxy-6-methoxyquinolin-1-ium: Features a hydroxyl group at position 1 and methoxy at position 6. The quaternary nitrogen increases polarity and ionic character.
- 6-Methoxy-N-ethylquinolinium iodide (MEQ): Substituted with an ethyl group at N1 and methoxy at C6. The iodide counterion stabilizes the charge, making it suitable for biological staining .
- 8-Hydroxyquinoline derivatives (Q1, Q2): Hydroxy at C8 and quinoxaline moieties. These act as corrosion inhibitors by chelating Fe²⁺/Fe³⁺ in acidic environments .
- 6-Methoxyquinoline: Lacks the hydroxyl group and quaternary nitrogen, serving primarily as a chemical intermediate .
- 1-(6-Methoxyquinolin-4-yl)propan-1-ol (DADQQN): Contains a hydroxyl group on a propane chain attached to C4 of methoxyquinoline, likely influencing its binding properties .
Physical Properties
*Inferred from analogs.
Hydrogen Bonding and Crystallography
- The hydroxyl group in 1-hydroxy-6-methoxyquinolin-1-ium likely forms O–H···O/N hydrogen bonds, akin to patterns observed in 2-carboxy-6-(quinolin-1-ium-8-yloxy)benzoate . Such interactions influence crystal lattice stability and solubility.
- SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of similar quinoline derivatives, enabling precise determination of bond lengths and angles .
Research Findings and Data Table
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
